molecular formula C18H16ClNO3S B5490006 N-[2-(2-chlorophenoxy)ethyl]-2-naphthalenesulfonamide

N-[2-(2-chlorophenoxy)ethyl]-2-naphthalenesulfonamide

Cat. No. B5490006
M. Wt: 361.8 g/mol
InChI Key: WDECIVCAKFWHKG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure would be based on the naphthalene ring, with the sulfonamide group and the 2-chlorophenoxyethyl group attached. The exact structure would depend on the positions of these attachments on the naphthalene ring .


Chemical Reactions Analysis

As for the chemical reactions, it would depend on the conditions and reagents present. Sulfonamides are known to undergo reactions such as hydrolysis, especially under acidic or alkaline conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties like melting point, boiling point, solubility, etc., would depend on the exact structure and the positions of the functional groups on the naphthalene ring .

Mechanism of Action

The mechanism of action would depend on the use of this compound. If it’s used as a drug, it would depend on the biological target. Sulfonamides are often used as antibiotics, but without more information, it’s hard to speculate .

Safety and Hazards

The safety and hazards would depend on the exact compound. Generally, handling of chemical compounds requires appropriate safety measures to prevent exposure and harm .

Future Directions

The future directions would depend on the potential applications of this compound. It could be studied further for potential uses in medicine, materials science, etc .

properties

IUPAC Name

N-[2-(2-chlorophenoxy)ethyl]naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3S/c19-17-7-3-4-8-18(17)23-12-11-20-24(21,22)16-10-9-14-5-1-2-6-15(14)13-16/h1-10,13,20H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDECIVCAKFWHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCOC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-chlorophenoxy)ethyl]naphthalene-2-sulfonamide

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